GPR35 Antagonism: Target Compound vs. Class Baseline
In a primary assay for GPR35 antagonism, N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide was reported as inactive [1]. This contrasts with structurally related N-(pyridinylmethyl)-acetamides that have demonstrated measurable activity at other GPCRs (e.g., M1 muscarinic EC50 = 230–347 nM for a 2-naphthamide analog) [2]. The lack of GPR35 activity for the target compound, while a negative result, constitutes a specific differentiation point relevant to selection when GPR35 pathway interrogation is desired.
| Evidence Dimension | GPR35 antagonism (primary assay) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class-level baseline: active antagonists show measurable IC50/EC50 in the same assay type; a related 6-cyclopropylpyridin-3-ylmethyl analog (BDBM261738) showed M1 EC50 = 230–347 nM [2]. |
| Quantified Difference | Not quantifiable (inactive vs. active); qualitatively, the target compound lacks target engagement at GPR35. |
| Conditions | GPR35 antagonism primary assay (ECBD EOS300038) [1]. |
Why This Matters
For laboratories requiring a negative control or a compound specifically inactive at GPR35 yet sharing the chemotype, this molecule offers documented inactivity unavailable from untested analogs.
- [1] ECBD Assay Database, GPR35 antagonism primary assay (EOS300038), Sildrug, IBB Waw. View Source
- [2] BindingDB BDBM261738: 4-((6-Cyclopropylpyridin-3-yl)methyl)-1-fluoro-N-((1S,2S)-2-hydroxycyclohexyl)-2-naphthamide, M1 EC50 = 347 nM (rat) / 230 nM (human), US9708302. View Source
